1-methyl-1H-benzo[d]imidazol-6-ol
Overview
Description
“1-methyl-1H-benzo[d]imidazol-6-ol” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives are synthesized mainly by two routes. The primary method is the acid-catalyzed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
- Antimicrobial Activity : Researchers have explored the antimicrobial potential of 1-methyl-1H-benzo[d]imidazol-6-ol. For instance, silver(I) complexes of benzimidazole derivatives were synthesized and screened for antimicrobial activity against bacteria and fungi .
- Anti-Tubercular Activity : Analogues containing the 1H-benzo[d]imidazole scaffold have been evaluated for their anti-tubercular properties. These compounds could potentially serve as novel agents against Mycobacterium tuberculosis .
- Quorum Sensing Inhibition : 1-methyl-1H-benzo[d]imidazol-6-ol derivatives have been investigated as potential inhibitors of quorum sensing pathways. Blocking quorum sensing can impact bacterial virulence and biofilm formation .
- Functional Materials : Imidazoles, including 1-methyl-1H-benzo[d]imidazol-6-ol, are building blocks for functional materials. These materials find applications in sensors, optoelectronics, and organic electronics .
- Regiocontrolled Synthesis : Recent advances in the regiocontrolled synthesis of substituted imidazoles have focused on constructing specific bonds within the heterocycle. These methodologies are essential for accessing diverse imidazole derivatives .
Medicinal Chemistry and Drug Development
Chemical Biology and Signal Pathways
Materials Science and Catalysis
Organic Synthesis and Methodology
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 1-methyl-1h-benzo[d]imidazol-6-ol, have a broad range of biological activities and can target a variety of enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the activity of the target .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as the modulation of enzyme activity or changes in cellular signaling .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that imidazole derivatives are generally stable under normal conditions and their action can be influenced by factors such as ph and temperature .
Future Directions
properties
IUPAC Name |
3-methylbenzimidazol-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-9-7-3-2-6(11)4-8(7)10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSCFCRUNJXWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-benzo[d]imidazol-6-ol | |
CAS RN |
50591-23-6 | |
Record name | 1-methyl-1H-1,3-benzodiazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.